1,3-dimethyl-1H-1,2,4-triazol-5-amine

Catalog No.
S795321
CAS No.
51108-32-8
M.F
C4H8N4
M. Wt
112.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-dimethyl-1H-1,2,4-triazol-5-amine

CAS Number

51108-32-8

Product Name

1,3-dimethyl-1H-1,2,4-triazol-5-amine

IUPAC Name

2,5-dimethyl-1,2,4-triazol-3-amine

Molecular Formula

C4H8N4

Molecular Weight

112.13 g/mol

InChI

InChI=1S/C4H8N4/c1-3-6-4(5)8(2)7-3/h1-2H3,(H2,5,6,7)

InChI Key

LSSJKEGYOGBWTN-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)N)C

Canonical SMILES

CC1=NN(C(=N1)N)C
  • Organic Synthesis: The presence of a triazole ring and amine group suggests 1,3-dimethyl-1H-1,2,4-triazol-5-amine could be a valuable building block in organic synthesis. Triazoles are known for their diverse reactivity and are employed in the construction of various heterocyclic compounds []. The amine functionality can further participate in condensation reactions for the formation of complex molecules.
  • Material Science: Heterocyclic compounds containing triazole rings have been investigated for their potential applications in material science due to their interesting properties. 1,3-Dimethyl-1H-1,2,4-triazol-5-amine, with its combined triazole and amine functionalities, could be a candidate for studies in this field.

1,3-Dimethyl-1H-1,2,4-triazol-5-amine is an organic compound characterized by its triazole ring structure, which contains two methyl groups attached to the nitrogen atoms at positions 1 and 3, and an amine group at position 5. Its molecular formula is C5H8N4C_5H_8N_4, and it features a unique arrangement that imparts specific chemical properties and biological activities. The compound is recognized for its potential applications in pharmaceuticals and agricultural chemistry due to its ability to interact with various biological systems.

There is no current information available on the specific mechanism of action of 1,3-dimethyl-1H-1,2,4-triazol-5-amine. Triazole derivatives can exhibit various biological activities depending on the nature of the substituent groups. Some triazoles have been shown to act as antifungal, antibacterial, and antitumor agents [].

Typical of triazole derivatives:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, enabling substitution reactions with electrophiles.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds.
  • Electrophilic Aromatic Substitution: The triazole ring can undergo electrophilic substitution under certain conditions, leading to various derivatives.

These reactions are significant for synthesizing more complex molecules in medicinal chemistry and material science.

The biological activity of 1,3-dimethyl-1H-1,2,4-triazol-5-amine has been studied in various contexts:

  • Antifungal Activity: Compounds containing the triazole moiety are known for their antifungal properties, making them valuable in treating fungal infections.
  • Anticancer Properties: Some studies suggest that triazole derivatives exhibit cytotoxic effects against cancer cell lines, indicating potential as chemotherapeutic agents .
  • Antimicrobial Effects: Research has shown that triazoles can possess antimicrobial properties, which could be beneficial in developing new antibiotics.

Several methods have been developed for synthesizing 1,3-dimethyl-1H-1,2,4-triazol-5-amine:

  • Hydrazine Reaction: The compound can be synthesized through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  • Cyclization Reactions: By employing cyclization strategies involving methylated hydrazines and suitable substrates, the desired triazole can be formed.
  • Electrosynthesis: Recent advancements include electrosynthetic methods that allow for the generation of triazole derivatives from simpler precursors under mild conditions .

These methods highlight the versatility of synthetic routes available for producing this compound.

The applications of 1,3-dimethyl-1H-1,2,4-triazol-5-amine span various fields:

  • Pharmaceuticals: It serves as a scaffold for developing antifungal and anticancer drugs.
  • Agricultural Chemistry: Its antifungal properties make it suitable for use in crop protection products.
  • Material Science: The compound's unique chemical structure allows it to be utilized in creating advanced materials with specific properties.

Interaction studies have revealed important insights into how 1,3-dimethyl-1H-1,2,4-triazol-5-amine interacts with biological targets:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in fungal metabolism.
  • Receptor Binding: Studies have shown potential binding affinities with various biological receptors, suggesting mechanisms of action relevant to its therapeutic effects.

These interactions are crucial for understanding its pharmacodynamics and optimizing its use in therapeutic applications.

Several compounds share structural similarities with 1,3-dimethyl-1H-1,2,4-triazol-5-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Methyl-1H-1,2,4-triazol-5-amineMethyl group at position 3Exhibits different biological activities
4-Methyl-1H-1,2,4-triazol-5-amineMethyl group at position 4Potentially different pharmacological profiles
1-Methyl-1H-1,2,4-triazolMethyl group at position 1Lacks the additional methyl group's effects

The uniqueness of 1,3-dimethyl-1H-1,2,4-triazol-5-amine lies in its specific arrangement of substituents that may enhance its biological activity compared to other similar compounds. This structural distinction often leads to varied pharmacological profiles and applications across different fields.

XLogP3

0.1

Other CAS

51108-32-8

Wikipedia

1,3-dimethyl-1H-1,2,4-triazol-5-amine

Dates

Last modified: 08-15-2023

Explore Compound Types